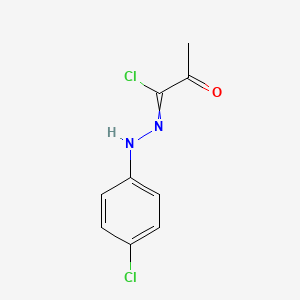

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

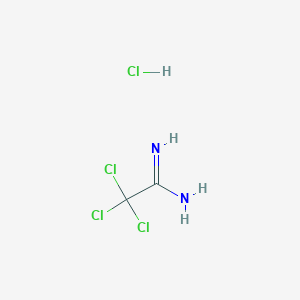

“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .

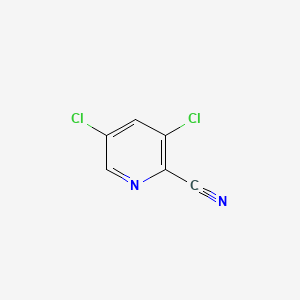

Molecular Structure Analysis

The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

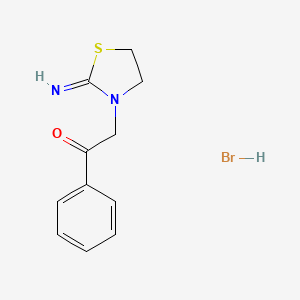

Propanehydrazonoyl chloride derivatives have been extensively studied for their potential in synthesizing a wide range of compounds with significant biological activities. For instance, the reaction of acid hydrazides with 2-chloro-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-bromophenyl)ethanone afforded bis-hydrazones, demonstrating the versatility of propanehydrazonoyl chloride in generating compounds with anti-inflammatory and analgesic properties, exhibiting lower ulcerogenic effects compared to standard drugs like ketoprofen (Hamdy et al., 2013). Furthermore, the synthesis of Oxanilo-N-arylhydrazonoyl chlorides through the Japp−Klingemann reaction highlights the structural diversity achievable with propanehydrazonoyl chlorides, providing insights into their structural configurations via X-ray crystallography and spectroscopic methods (Frohberg et al., 2002).

Antitumor and Antimicrobial Potential

Propanehydrazonoyl chloride derivatives have shown promising antitumor properties. For example, compounds incorporating the 2,4-dichlorophenoxy nucleus synthesized through reactions involving propanehydrazonoyl chlorides demonstrated significant antitumor activity against murine tumor cell lines, with one compound notably reducing viable cell count, indicating its potential as a potent antitumor agent (Abdel-Wahab et al., 2011). Moreover, novel 1,3,4-thiadiazoles incorporated with thiazole moiety synthesized from reactions with propanehydrazonoyl chlorides displayed antimicrobial activity, suggesting the utility of these compounds in developing new bactericides and fungicides (Farghaly et al., 2015).

Chemical and Physical Properties Analysis

Research on the polymorphs and pseudo-polymorphs of specific propanehydrazonoyl chloride derivatives has provided valuable data on their chemical and physical properties, offering insights into their potential applications in various fields. For instance, studies on μ-oxo-bis{[N,N′-bis(salicylidene)propane-1,3-diamine]oxorhenium(V)} derivatives have elucidated their structural diversity and potential for further application development (Kooijman et al., 2000).

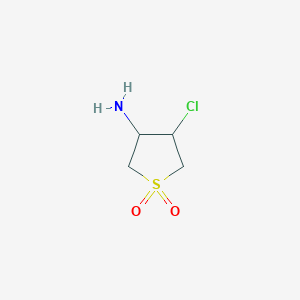

Enzyme Inhibition and Biological Applications

The inhibition of carbonic anhydrases by sulfonamides incorporating propanehydrazonoyl chloride derivatives demonstrates the potential of these compounds in therapeutic applications, particularly in targeting enzymes for potential biotechnological applications. The study on extremophilic bacteria carbonic anhydrases showed that these derivatives could serve as potent inhibitors, revealing their significance in both scientific research and potential therapeutic uses (Alafeefy et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

CAS RN |

18247-78-4 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)